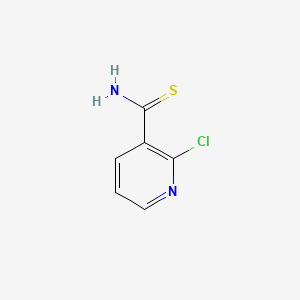

2-Chloro-thionicotinamide

Vue d'ensemble

Description

2-Chloro-thionicotinamide is a compound that has been studied in various contexts due to its potential applications in pharmaceuticals and as a synthesis intermediate. The compound is related to nicotinamides, which are known for their wide variety of applications, including antimicrobial agents and inhibitors of biological processes . It is also structurally related to 2-chloro-nicotinamides, which have been investigated for their supramolecular structures and potential as pharmaceuticals .

Synthesis Analysis

Several methods have been developed for synthesizing chlorinated nicotinamide derivatives. A novel synthesis route for 2-Chloro-N,N-dimethylnicotinamide has been reported, starting with propargyl alcohol and dipropylamine, followed by catalytic oxidation, Knoevenagel condensation with 2-cyano-N,N-dimethylacetamide, and cyclization with hydrochloride, achieving a total yield of over 65% and a product purity above 99% . Another synthesis approach involves the use of thiophosgene in a one-step synthesis of 2-chloroquinazolin-4-ols and analogous bicycles from 2-aminoamides, which includes aminothioamides and amino acids, leading to the formation of quinazolines and oxazinones .

Molecular Structure Analysis

The molecular structure of chlorinated nicotinamide derivatives has been characterized using various techniques. For instance, the supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides have been studied, revealing that molecules are linked by hydrogen bonds into chains of edge-fused rings, with distinct patterns depending on the position of the nitro group on the phenyl ring . Additionally, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a related compound, has been carried out using X-ray crystallography, NMR, UV-Visible and IR spectroscopies, and elemental analysis .

Chemical Reactions Analysis

The reactivity of chlorinated nicotinamide derivatives has been explored in various chemical reactions. For example, 2-thio-3-chloroacrylamides have been shown to undergo 1,3-dipolar cycloadditions with diazoalkanes, leading to the formation of novel pyrazolines and pyrazoles . The mechanistic and synthetic features of these cycloadditions are influenced by the nature of the substituents and the oxidation level of the sulfur atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nicotinamide derivatives have been investigated, particularly their thermal behavior and thermodynamic properties. The heat capacity and thermodynamic properties of crystalline 2-Chloro-N,N-dimethylnicotinamide have been measured, determining its melting point, enthalpy, and entropy of fusion, as well as its chemical purity . Furthermore, the synthesis and characterization of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid and nicotinamide have been studied, revealing that the co-crystal exhibits higher thermal stability than the pure components .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Chloro-thionicotinamide (CTNA) serves as an important intermediate in the synthesis of various chemical compounds due to its unique structural and chemical properties. A novel synthesis method for 2-Chloro-N,N-dimethylnicotinamide, which is closely related to CTNA, has been developed. This method boasts advantages such as high yield, high purity of the final product, simple operations, and environmentally friendly processes, indicating CTNA's utility in industrial applications for producing complex organic molecules (Du Xiao-hua, 2013).

In Coordination Chemistry

CTNA has been utilized in coordination chemistry to form complexes with metals. For instance, zinc halide complexes of thionicotinamide have been prepared and characterized, showing potential for various applications in material science and catalysis (M. Akhtar et al., 2017). These complexes demonstrate interesting structural properties and have implications for further studies in understanding metal-ligand interactions.

Thermal and Thermodynamic Analysis

The thermal behavior and thermodynamic properties of CTNA compounds have also been a subject of interest. Research has focused on measuring the low-temperature heat capacities and determining various thermodynamic functions, which are crucial for understanding the stability and reactivity of CTNA under different conditions (Xiao-hong Sun et al., 2005).

Oxidation Studies

The kinetics and mechanism of oxidation of thionicotinamide (a relative of CTNA) using peracetic acid have been explored, providing insights into the reactivity of sulfur-containing compounds and the potential for developing new synthetic routes or improving existing ones for related compounds (R. Olojo, R. H. Simoyi, 2004).

Complex Formation with Crown Ethers

Molecular complexes of thionicotinamide with 18-membered crown ethers have been synthesized, showcasing the versatility of CTNA in forming non-covalent interactions and its potential applications in supramolecular chemistry (M. Fonari et al., 2007).

Environmental Applications

Studies on the formation of disinfection by-products in water treatment have indirectly related to the chemistry of thionicotinamide derivatives, including CTNA. Understanding these processes is crucial for improving water treatment methods and reducing harmful by-products (C. Y. Chang et al., 2000).

Hybrid Materials Development

The development of silica-thioamide hybrid compounds for potential biological and catalytic activities has been explored. Such studies indicate the role of CTNA and its derivatives in creating new materials with enhanced properties (Hayder Hamied Mihsen, 2018).

Mécanisme D'action

Target of Action

2-Chloro-thionicotinamide is a derivative of thionicotinamide, which is known to inhibit Nicotinamide Adenine Dinucleotide Kinase (NADK) in humans . NADK is an enzyme that plays a crucial role in the phosphorylation of Nicotinamide Adenine Dinucleotide (NAD+) to Nicotinamide Adenine Dinucleotide Phosphate (NADP+), using ATP as the phosphate donor .

Mode of Action

This compound interacts with its target, NADK, by inhibiting its activity . This inhibition disrupts the normal conversion of NAD+ to NADP+, which is a critical process in various metabolic and biosynthetic pathways .

Biochemical Pathways

The inhibition of NADK by this compound affects the NAD+/NADP+ balance in the cell, which in turn impacts several biochemical pathways. NADP+ is reduced to NADPH by dehydrogenases, particularly glucose-6-phosphate dehydrogenase and malic enzymes . NADPH acts as an important cofactor in various metabolic and biosynthetic pathways, including the synthesis of nucleotides, proteins, and fatty acids . It is also essential for neutralizing reactive oxygen species (ROS) generated by increased metabolic activity .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that these properties could significantly impact the bioavailability of this compound .

Result of Action

The inhibition of NADK by this compound can lead to a decrease in NADPH levels in the cell . This can disrupt normal cellular metabolism and increase the levels of ROS, potentially leading to oxidative stress . In cancer cells, this disruption can inhibit cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the pH and temperature of the environment can influence the compound’s solubility and therefore its bioavailability

Analyse Biochimique

Biochemical Properties

2-Chloro-thionicotinamide is part of a group of nicotinamide derivatives that have been synthesized and characterized using spectral techniques . These compounds are investigated computationally, and their electronic properties are examined using HOMO/LUMO contour plot and MEP maps .

Cellular Effects

It is known that nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide, can alter cellular NAM and SAM levels, which in turn, affects NAD±dependent redox reactions and signaling pathways, and remodels cellular epigenetic states .

Molecular Mechanism

It is known that zinc halide complexes of thionicotinamide are prepared and characterized by thermal analysis, IR, and NMR spectroscopy . The zinc atom is coordinated by two thionicotinamide ligands through nitrogen atoms and two chloride ions in a distorted tetrahedral coordination environment .

Temporal Effects in Laboratory Settings

It is known that the evaluation of effects which vary over time is essential in laboratory settings .

Dosage Effects in Animal Models

It is known that animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .

Metabolic Pathways

It is known that NNMT, an enzyme that interacts with nicotinamide, is closely linked to the levels of NAM, SAM, 1-MNAM, and SAH in tumor cells .

Transport and Distribution

It is known that the zinc atom is coordinated by two thionicotinamide ligands through nitrogen atoms and two chloride ions in a distorted tetrahedral coordination environment .

Subcellular Localization

It is known that the zinc atom is coordinated by two thionicotinamide ligands through nitrogen atoms and two chloride ions in a distorted tetrahedral coordination environment .

Propriétés

IUPAC Name |

2-chloropyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBDAMGTUPCTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576027 | |

| Record name | 2-Chloropyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240596-59-1 | |

| Record name | 2-Chloropyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

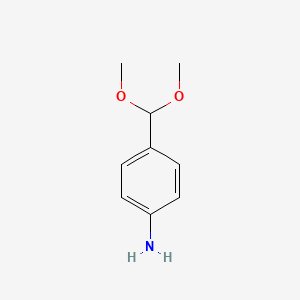

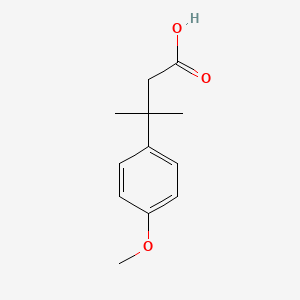

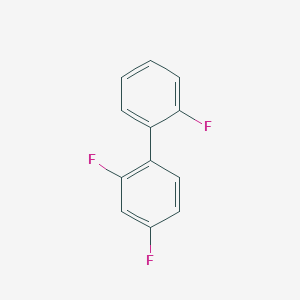

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3030933.png)